![molecular formula C9H8IN3 B1523196 5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole CAS No. 1094483-64-3](/img/structure/B1523196.png)
5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole
Overview
Description
The compound “5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole” are not available, similar compounds have been synthesized via various methods. For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the reaction of phenyl chlorothionoformate with various primary amines .Scientific Research Applications
Synthesis of Benzothiazole Derivatives
Benzothiazole and its derivatives are prominent in medicinal chemistry due to their pharmacological properties. The 2-iodophenyl component of the compound can be utilized in the synthesis of 2-arylbenzothiazoles , which are significant for creating biologically active drugs. These derivatives have been explored for their anti-bacterial, anti-fungal, anti-oxidant, and anti-inflammatory properties, among others .
Organic Synthesis Intermediates
The iodophenyl group is a versatile moiety in organic synthesis. As an intermediate, 5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole can be used to synthesize various organic compounds, including pharmaceuticals. Its role as an intermediate is crucial in expanding the library of synthetic molecules available for drug development and other applications .
Electrophosphorescent Materials
In the field of optoelectronics, specifically in the development of OLEDs (Organic Light Emitting Diodes), certain benzothiazole derivatives are used as electrophosphorescent emitters. The triazole ring in the compound can be functionalized to enhance the photophysical properties of these materials, making it valuable for creating more efficient and brighter displays .
Fluorescent Probes and Dyes
The structural diversity of benzothiazole derivatives allows for their use as fluorescent probes and dyes. These compounds can be engineered to exhibit specific fluorescence properties, which are useful in biological assays, imaging, and as sensors for detecting various analytes .
Anti-Proliferative Agents
Research has shown that benzothiazole derivatives can act as anti-proliferative agents, potentially useful in cancer therapy. The triazole component can be modified to target specific pathways in cancer cells, inhibiting their growth and proliferation .
Enzyme Inhibition
Benzothiazole derivatives have been studied for their ability to inhibit certain enzymes, which is beneficial in the treatment of various diseases. For instance, they can act as falcipain inhibitors, which are relevant in combating diseases like malaria .
properties
IUPAC Name |
3-(2-iodophenyl)-5-methyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXWNPSNQFIVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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